

# 4-Undecenoic acid effect on fungal gene expression

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**Compound Focus: 4-Undecenoic acid**

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## Gene Expression Changes & Alternative Splicing

Exposure to sub-lethal doses of undecanoic acid (UDA) triggers widespread changes in the transcriptome of *T. rubrum*. The following table summarizes the primary functional categories of genes affected and specific examples of key genes involved [1].

Functional Category	Key Modulated Genes/Processes	Expression Trend (Early vs. Late Exposure)	Proposed Functional Impact
Lipid Metabolism & Membrane Composition	Ergosterol biosynthesis, Fatty acid metabolism	Up-regulated at 3h	Membrane damage, reduced ergosterol content, impaired protoplast regeneration [1]
Oxidative Stress Response	Oxidation-reduction, Oxidoreductase activity, Peroxisome transport	Up-regulated at 3h	Counteracting oxidative stress and chemical damage [1]
Pathogenesis & Proteolysis	Secreted proteases (e.g., Subtilisin-like protease), Keratinolytic activity	Up-regulated at 3h; Down-regulated at 12h	Initial increase in virulence factors;

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			complex adaptive response over time [1]
Alternative Splicing	<i>IMPDH</i> (inosine monophosphate dehydrogenase), <i>PGM</i> (phosphoglucomutase)	Intron retention ( <i>IMPDH</i> ), Exon skipping ( <i>PGM</i> )	Potential adaptive strategy affecting nucleotide synthesis and cell wall biosynthesis [1]

## Key Experimental Protocols

The core insights on gene expression are primarily derived from the following RNA-sequencing and validation experiments [1].

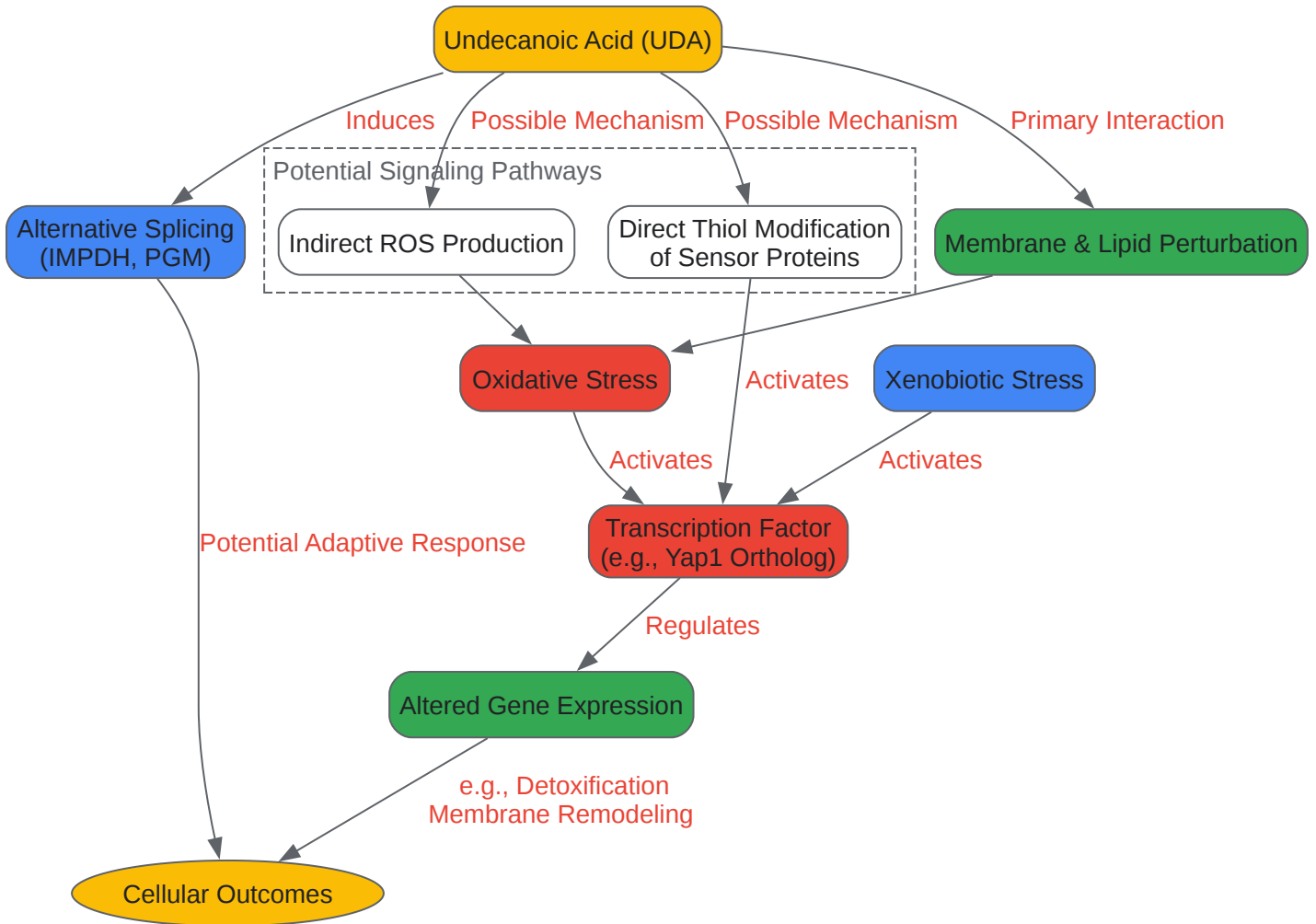
- **1. Fungal Culture and Treatment:** *Trichophyton rubrum* was cultured and treated with a **sub-lethal concentration of undecanoic acid**. Mycelia were harvested after **3 hours and 12 hours** of exposure to capture both early and late transcriptional responses [1].
- **2. RNA-seq and Bioinformatic Analysis:**
  - **Library Preparation & Sequencing:** Total RNA was extracted and used to create sequencing libraries. Over **340 million reads** were generated across nine libraries [1].
  - **Read Alignment & Quantification:** High-quality reads were aligned to the *T. rubrum* reference genome using tools like **Bowtie**. This provided coverage for over 99.9% of the annotated genes [1].
  - **Differential Expression Analysis:** Gene expression levels were compared between UDA-treated and control samples. Statistical analysis (e.g., False Discovery Rate - FDR) identified genes with significant expression changes (e.g., using a cut-off of **≥2.8-fold change and  $p < 0.05$** ) [1].
  - **Functional Enrichment:** Differentially expressed genes were categorized by biological function using software such as **Blast2GO** to identify over-represented pathways [1].
  - **Alternative Splicing Analysis:** The RNA-seq data was also analyzed for differential exon usage and intron retention events using appropriate bioinformatic tools [1].
- **3. Experimental Validation:**
  - **qRT-PCR:** The expression of **16 selected genes** from key pathways was validated using quantitative RT-PCR, which showed a high correlation with the RNA-seq data (Pearson's correlation,  **$r > 0.93$ ,  $p < 0.001$** ) [1].

- **Biochemical Assays:**

- **Protoplast Regeneration Assay:** Used to assess cell wall integrity. Protoplasts from UDA-treated fungi showed markedly inhibited regeneration capacity [1].
- **Ergosterol Content Measurement:** Ergosterol was extracted and quantified, revealing a significant reduction in UDA-treated samples [1].
- **Keratinolytic Activity Assay:** Demonstrated an increase in protease activity following UDA exposure [1].

## Proposed Signaling and Mechanistic Pathways

The fungal response to UDA is complex and involves the potential activation of conserved stress-sensing pathways. The diagram below integrates findings from *T. rubrum* with knowledge from general fungal stress signaling, illustrating how UDA might trigger the observed gene expression changes [1] [2].



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Fungal stress response pathway to UDA

## Research Considerations and Synergistic Potential

- **Mechanism of Action:** The exact molecular sensor for UDA in fungi remains an area of research. Evidence suggests it may act as a xenobiotic stressor, potentially directly modifying cysteine residues in sensory transcription factors like Yap1, or indirectly inducing oxidative stress [2].
- **Synergistic Applications:** Research on *Candida albicans* indicates that UDA's antifungal effect can be **synergistic** with other natural compounds, such as quinic acid. This combination more effectively inhibits biofilm formation and virulence traits than either compound alone, suggesting a promising avenue for combination therapy development [3].

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## References

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